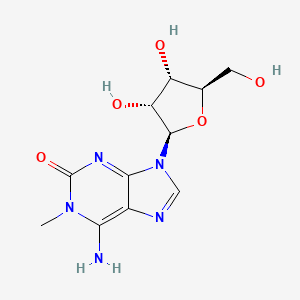
Adenosine, 1,2-dihydro-1-methyl-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, 1,2-dihydro-1-methyl-2-oxo-, also known as Adenosine, 1,2-dihydro-1-methyl-2-oxo-, is a useful research compound. Its molecular formula is C11H15N5O5 and its molecular weight is 297.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Adenosine, 1,2-dihydro-1-methyl-2-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine, 1,2-dihydro-1-methyl-2-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Modulation of Immune Function
Adenosine derivatives, including 1,2-dihydro-1-methyl-2-oxo-, have been identified as modulators of immune function. Research indicates that these compounds can influence the activity of immune cells, making them potential candidates for treating autoimmune disorders and conditions like multiple sclerosis. For instance, Laquinimod, a related compound, is under investigation for its efficacy in modulating immune responses in these diseases .
2. Antitumor Activity
Adenosine derivatives have shown promise in oncology, particularly in inhibiting tumor growth. Recent studies have highlighted the synthesis of compounds featuring the 1,2-dihydro-1-methyl-2-oxo- framework that exhibit potent antitumor activity against various cancer cell lines. For example, a series of new compounds were designed and tested against human lung adenocarcinoma cells, demonstrating significant inhibitory effects .
3. Neuroprotective Effects
The role of adenosine receptors in neuroprotection has been extensively studied. Adenosine A2A receptor antagonists derived from this compound class have been shown to protect against neuronal cell death caused by ischemia and other neurodegenerative conditions such as Huntington’s disease and Alzheimer’s disease . The blockade of these receptors has also demonstrated antidepressant effects and potential improvements in memory functions .
Biochemical Mechanisms
1. Receptor Interaction
Adenosine interacts with purinergic receptors (A1, A2A, A2B, A3), which are involved in various physiological processes. The binding of adenosine to these receptors can lead to diverse biological responses such as modulation of neurotransmitter release, regulation of cardiac function, and influence on immune responses .
2. Synthetic Methods
The synthesis of adenosine derivatives has evolved significantly over the years. Advanced synthetic methods allow for the creation of stable cyclic derivatives that serve as tools for studying intracellular signaling pathways related to calcium release and other cellular processes .
Case Studies
Propiedades
Número CAS |
70639-65-5 |
|---|---|
Fórmula molecular |
C11H15N5O5 |
Peso molecular |
297.27 g/mol |
Nombre IUPAC |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-2-one |
InChI |
InChI=1S/C11H15N5O5/c1-15-8(12)5-9(14-11(15)20)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2,12H2,1H3/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
NGSRMSVXLUMDAX-KQYNXXCUSA-N |
SMILES |
CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |
SMILES isomérico |
CN1C(=C2C(=NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES canónico |
CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Key on ui other cas no. |
70639-65-5 |
Sinónimos |
1-methylisoguanosine doridosine N(1)-methylisoguanosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















